(2-(tert-Butyl)oxazol-4-yl)methanol
Overview
Description
“(2-(tert-Butyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C8H13NO2 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “(2-(tert-Butyl)oxazol-4-yl)methanol” is 1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-(tert-Butyl)oxazol-4-yl)methanol” has a molecular weight of 155.2 . It is a powder in its physical form .Scientific Research Applications
Antiradical Activity
- The compound shows potential in antiradical activities. A study demonstrated the use of benzoxazole-2-thione and related compounds, including 3,5-di-tert-butyl-4-hydroxybenzyl derivatives, in evaluating antiradical activity against 2,2-diphenyl-1-picrylhydrazyl. S-Benzyl derivatives, related to tert-butyl oxazol-4-yl structures, exhibited higher reactivity at 30°C (Gataullina et al., 2017).
Synthesis Processes
- In a multi-component one-pot approach for synthesizing 1,3-oxazines at room temperature, tert-butyl hydroperoxide and methanol were used, showcasing the compound's role in catalytic processes (Borpatra et al., 2018).
Photolysis and Prodrugs
- New coumarin fused oxazoles, including (6-oxo-6H-benzopyrano[6,7-d]oxazol-8-yl)methyl derivatives, were studied for their potential in releasing butyric acid through photolysis, indicating applications in developing prodrugs (Soares et al., 2017).
Catalytic Epoxidation
- Oxidorhenium(V) complexes with oxazolinylmethoxido ligands, including (4,5-dihydrooxazol-2-yl)methanol and derivatives, were found effective in catalyzing the epoxidation of cyclooctene. This indicates its utility in catalysis and organic synthesis (Terfassa et al., 2011).
Hydrogen Bonding and Solvent Effects
- The compound was used to study solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols. This research provides insights into conformational dynamics in different solvents (Lomas & Adenier, 2001).
Asymmetric Acetalization
- Methacrylamide bearing 4-tert-butyloxazolidin-2-one, a related compound, was used in asymmetric acetalization of alkenes, highlighting its use in producing chiral compounds (Hosokawa et al., 1993).
Metal-Catalyzed Reactions
- A study involving iron(III) complexes with bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol showed reactivity with 3,5-di-tert-butylcatechol, demonstrating its role in metal-catalyzed reactions (Duda et al., 1997).
π-Cyclizations
- In the study of tert-butyl 3-oxopent-4-ynoate π-cyclizations, catalyzed by Ag(I) salts in methanol, tert-butyl groups played a key role, indicating the compound's significance in synthetic chemistry (Hermann & Brückner, 2018).
Safety And Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2-tert-butyl-1,3-oxazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSRWJQSRGZPSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(tert-Butyl)oxazol-4-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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